molecular formula C12H12Cl2O3 B1327903 Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate CAS No. 898777-95-2

Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate

Cat. No. B1327903
M. Wt: 275.12 g/mol
InChI Key: DIQWWFOXDFKXPL-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use (e.g., pharmaceutical, industrial chemical, etc.).



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Intermediate Applications

  • Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate, an analogue of Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate, is synthesized as an intermediate for the anti-obesity agent rimonabant. This synthesis involves enamination and condensation processes (Hao Zhi-hui, 2007).
  • A series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates are synthesized from cyclocondensation reactions, showing the versatility of ethyl 4-oxobutyrate derivatives in chemical synthesis (Machado et al., 2011).

Biotechnological Applications

  • Ethyl 4-oxobutyrate-2-14C, related to ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate, is used in biotechnological research, such as in the study of gamma-butyrolactone biosynthesis in film sherry production (Fagan et al., 1981).

Catalysis and Asymmetric Synthesis

  • The compound has applications in enantioselective hydrogenation, illustrating its role in asymmetric synthesis and catalysis (Starodubtseva et al., 2004).

Medicinal Chemistry and Antimicrobial Applications

  • Ethyl 4-chloro-3-oxobutyrate, a structurally similar compound, is used in the synthesis of medicinal and antimicrobial compounds, demonstrating the pharmaceutical relevance of ethyl 4-oxobutyrate derivatives (Kucukguzel et al., 1999).

Organic Photovoltaic Research

  • Derivatives of ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate are studied in the field of organic photovoltaics, highlighting its potential in renewable energy technologies (Zeyada et al., 2016).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. For a specific compound like “Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate”, you would need to consult the primary scientific literature or databases for detailed information. If the compound is novel or not well-studied, then experimental research would be needed to gather this information.


properties

IUPAC Name

ethyl 4-(2,4-dichlorophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O3/c1-2-17-12(16)6-5-11(15)9-4-3-8(13)7-10(9)14/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQWWFOXDFKXPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645745
Record name Ethyl 4-(2,4-dichlorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate

CAS RN

898777-95-2
Record name Ethyl 2,4-dichloro-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(2,4-dichlorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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